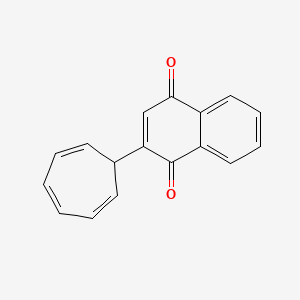![molecular formula C5H9NS3 B14589562 [(Propan-2-yl)disulfanyl]methyl thiocyanate CAS No. 61079-32-1](/img/structure/B14589562.png)
[(Propan-2-yl)disulfanyl]methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Propan-2-yl)disulfanyl]methyl thiocyanate is an organic compound containing sulfur and nitrogen atoms It is characterized by the presence of a thiocyanate group (-SCN) and a disulfide linkage (-S-S-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Propan-2-yl)disulfanyl]methyl thiocyanate typically involves the reaction of isopropyl disulfide with thiocyanogen. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2CH−S−S−CH3+SCN2→(CH3)2CH−S−S−CH2−SCN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(Propan-2-yl)disulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide linkage, yielding thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted thiocyanates.
Wissenschaftliche Forschungsanwendungen
[(Propan-2-yl)disulfanyl]methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Propan-2-yl)disulfanyl]methyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The disulfide linkage can undergo redox reactions, affecting the activity of target molecules. The thiocyanate group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl thiocyanate: Contains a thiocyanate group but lacks the disulfide linkage.
Methyl disulfide: Contains a disulfide linkage but lacks the thiocyanate group.
Thiocyanomethyl disulfide: Similar structure but with different alkyl groups.
Uniqueness
[(Propan-2-yl)disulfanyl]methyl thiocyanate is unique due to the combination of a disulfide linkage and a thiocyanate group in its structure
Eigenschaften
CAS-Nummer |
61079-32-1 |
|---|---|
Molekularformel |
C5H9NS3 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
(propan-2-yldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C5H9NS3/c1-5(2)9-8-4-7-3-6/h5H,4H2,1-2H3 |
InChI-Schlüssel |
RUJKVRPBWKUTED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SSCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


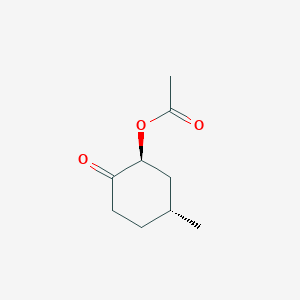

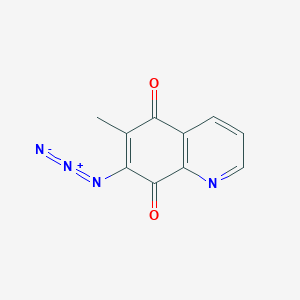
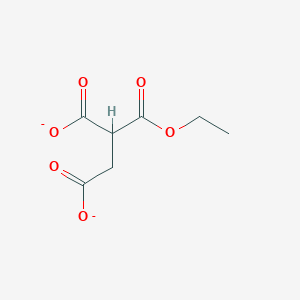
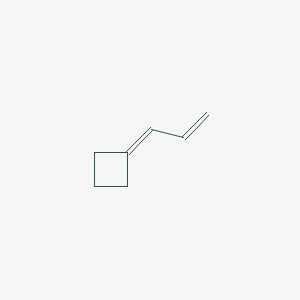

![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
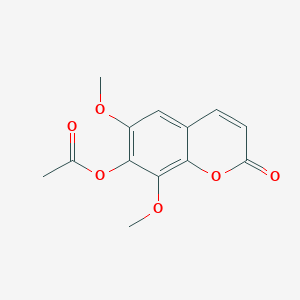

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
